molecular formula C15H18ClN5O2 B2706722 2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034358-91-1

2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2706722
CAS No.: 2034358-91-1
M. Wt: 335.79
InChI Key: KLHGXYDNRJSRPN-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide (CAS 2034358-91-1) is a high-complexity organic compound with a molecular formula of C15H18ClN5O2 and a molecular weight of 335.79 g/mol . This acetamide derivative features a 1,3,5-triazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecular structure integrates a 2-chlorophenyl hydrophobic unit and an electron-donating dimethylamino group, which are key pharmacophoric elements associated with anticonvulsant activity according to established structure-activity relationship (SAR) hypotheses for neurological disorders . Furthermore, molecular hybrids containing triazine and amide/sulfonamide fragments represent a promising strategy in oncology research, showing significant cytotoxic activity against various human cancer cell lines in preclinical studies . This compound is intended for non-human research applications exclusively, serving as a valuable building block in medicinal chemistry, a probe for biochemical assays, and a candidate for investigating new therapeutic agents in areas such as neurology and oncology. Researchers are advised that this product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-21(2)14-18-12(19-15(20-14)23-3)9-17-13(22)8-10-6-4-5-7-11(10)16/h4-7H,8-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHGXYDNRJSRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic organic molecule that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Chlorophenyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Dimethylamino Group : Often associated with increased biological activity due to its ability to interact with various biological targets.
  • Methoxy Triazine Moiety : Imparts unique chemical properties that may influence the compound's pharmacodynamics.
PropertyValue
Molecular FormulaC17H21ClN4O3
Molecular Weight347.83 g/mol
CAS Number2035004-80-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Triazine Core : Utilizing appropriate precursors to construct the triazine ring.
  • Coupling Reaction : The chlorophenyl group is introduced via nucleophilic substitution.
  • Final Acetylation : The acetamide group is added to complete the structure.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds, suggesting that modifications in the structure can lead to significant biological effects. For instance:

  • Cell Line Studies : Compounds with structural similarities have shown efficacy against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : Research indicates that these compounds may activate caspase pathways, leading to programmed cell death in tumor cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research:

  • Protein Kinases : Similar triazine derivatives have been noted for their capacity to inhibit protein kinases, which are crucial in cancer proliferation pathways. This suggests potential for the compound to act as a kinase inhibitor .

Case Studies

  • Study on Anticancer Efficacy :
    • A study synthesized related triazine derivatives and assessed their anticancer properties using MTT assays. Results indicated that certain modifications led to increased cytotoxicity against A549 cells, with IC50 values in the low micromolar range .
  • Enzyme Interaction Studies :
    • Research involving enzyme assays demonstrated that compounds with triazine cores could effectively inhibit specific kinases implicated in cancer progression, showcasing their potential as therapeutic agents .

Scientific Research Applications

Case Studies

  • Triazine Derivatives : A study on triazine derivatives demonstrated that compounds similar to 2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide exhibited cytotoxic effects against human cancer cell lines such as colon and breast cancer cells. The mechanism involved the activation of apoptotic pathways and disruption of cell cycle progression .
  • Molecular Hybrid Strategy : The design of molecular hybrids combining triazine with other pharmacophores has shown enhanced anticancer activity. For example, hybrid molecules that incorporate sulfonamide fragments alongside triazines have been synthesized and evaluated for their cytotoxicity against multiple cancer types .

Summary Table of Anticancer Studies

Study ReferenceCompound TestedCancer TypeMechanismOutcome
Triazine DerivativeColon CancerApoptosis InductionSignificant Cytotoxicity
Hybrid MoleculeBreast CancerCell Cycle DisruptionEnhanced Tumor Inhibition

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research into related compounds has shown that derivatives containing similar functional groups can exhibit antibacterial and antifungal properties.

Applications in Antimicrobial Research

  • Antibacterial Activity : Compounds with acetamide linkages have been reported to possess antibacterial effects against various pathogens. The presence of the chlorophenyl group is hypothesized to enhance membrane permeability, leading to increased efficacy against bacterial strains .
  • Fungal Inhibition : Some derivatives have demonstrated antifungal activity by disrupting fungal cell wall synthesis or function, making them potential candidates for developing new antifungal agents.

Summary Table of Antimicrobial Studies

Study ReferenceCompound TestedPathogen TypeMechanismOutcome
Acetamide DerivativeBacterial StrainsMembrane DisruptionEffective Inhibition
Triazine AnalogFungal StrainsCell Wall DisruptionSignificant Activity

Precursor for Synthesis of Bioactive Compounds

The compound serves as a versatile precursor for synthesizing various bioactive molecules, particularly those aimed at treating inflammatory diseases and other conditions.

Synthetic Applications

  • Synthesis of Novel Derivatives : The compound can be modified to create new derivatives with enhanced pharmacological profiles. For instance, reactions involving the amide bond can lead to the formation of more complex structures that retain or enhance biological activity .
  • Drug Development : Given its structural features, this compound can be explored as a lead compound in drug discovery programs targeting specific diseases such as cancer and infectious diseases.

Summary Table of Synthetic Applications

Application TypeDescription
Novel Derivative SynthesisModification to enhance pharmacological properties
Drug DevelopmentLead compound for targeting specific diseases

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Key Substituents Primary Application Evidence Source
Target Compound : 2-(2-Chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide Acetamide + 1,3,5-triazine - 2-Chlorophenyl
- 4-(Dimethylamino)-6-methoxy-triazine
Potential herbicide
Alachlor Acetamide - 2-Chloro-N-(2,6-diethylphenyl)
- Methoxymethyl
Herbicide (cell division inhibitor)
Dimethenamid Acetamide - 2-Chloro-N-(2,4-dimethyl-3-thienyl)
- 2-Methoxy-1-methylethyl
Herbicide
U-48800 Acetamide - 2-(2,4-Dichlorophenyl)
- N-[2-(Dimethylamino)cyclohexyl]-N-methyl
Synthetic opioid (pharmaceutical)
Metsulfuron-Methyl Sulfonylurea + 1,3,5-triazine - 4-Methoxy-6-methyl-triazine
- Sulfonylurea bridge
Herbicide (ALS inhibitor)

Key Observations :

  • Triazine vs. Non-Triazine Analogs: Unlike alachlor or dimethenamid (chloroacetamide herbicides), the target compound incorporates a 1,3,5-triazine ring, which is commonly associated with sulfonylurea herbicides like metsulfuron-methyl. However, the target lacks the sulfonylurea group, suggesting a different mode of action .
  • Substituent Effects: The dimethylamino and methoxy groups on the triazine ring may enhance solubility or binding affinity compared to simpler chloroacetamides .
  • Pharmaceutical vs. Agrochemical Potential: U-48800, an acetamide-based opioid, shares the dimethylamino group but lacks the triazine moiety, underscoring structural versatility across applications .

Physicochemical and Computational Insights

For the target compound:

  • MEP : The electron-rich triazine ring (due to -N(CH₃)₂ and -OCH₃) may facilitate interactions with biological targets, akin to sulfonylurea herbicides .
  • FMOs : The HOMO-LUMO gap could indicate reactivity trends, with lower gaps suggesting higher chemical activity compared to simpler chloroacetamides .

Q & A

Q. What are the optimal synthetic pathways for synthesizing this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis of triazine-linked acetamides typically involves multi-step protocols. For example:

  • Step 1: React a substituted triazine precursor (e.g., 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-amine) with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine is often used as a base to neutralize HCl byproducts .
  • Step 2: Monitor reaction progress via TLC (e.g., using ethyl acetate/hexane 3:7). Quench with water, extract with DCM, and purify via column chromatography.
  • Key Considerations: Control temperature (room temperature vs. reflux) to avoid side reactions. Use NaHCO₃ washes to remove acidic impurities. Yield optimization requires stoichiometric precision (e.g., 1:1.05 molar ratio of amine to acylating agent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR: The compound’s structure is confirmed by peaks corresponding to the dimethylamino group (δ ~3.01 ppm, singlet), methoxy group (δ ~3.3–3.5 ppm), and acetamide NH (δ ~9.2 ppm). Aromatic protons from the 2-chlorophenyl group appear at δ ~7.3–7.6 ppm .
  • Mass Spectrometry (MS): A molecular ion peak at m/z 370–375 (M+H⁺) confirms the molecular weight. Fragmentation patterns (e.g., loss of Cl or methoxy groups) validate substituent positions .
  • Elemental Analysis: Match calculated vs. observed C, H, N, and Cl percentages (e.g., C: 38.99%, N: 32.48%) to confirm purity .

Q. What safety protocols are critical when handling this compound during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile reagents (e.g., DCM) .
  • Emergency Measures: For skin contact, wash immediately with soap/water. For eye exposure, rinse with water for ≥15 minutes. Avoid mouth contact due to potential neurotoxic effects of chloroacetamides .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

  • Dihedral Angles: The 2-chlorophenyl and triazine rings are non-planar (dihedral angle ~65°), influencing steric interactions .
  • Hydrogen Bonding: Intermolecular N–H···O bonds stabilize the crystal lattice (e.g., infinite chains along [100]). Weak C–H···F interactions further enhance packing stability .
  • Validation: Compare experimental bond lengths/angles (e.g., C–N: 1.33 Å) with DFT-optimized geometries to detect distortions .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or ligand-binding potential?

Methodological Answer:

  • DFT Calculations: Optimize the structure using Gaussian09 at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes). For instance, the triazine moiety may coordinate with metal ions (Zn²⁺, Fe³⁺) in metalloprotein active sites .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). Test against isogenic cell lines to rule out genetic variability.
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) that may skew activity results .
  • Structural Analog Comparison: Compare with derivatives (e.g., 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide) to isolate substituent-specific effects .

Q. How can regioselectivity challenges in modifying the triazine ring be overcome?

Methodological Answer:

  • Protecting Groups: Temporarily block the dimethylamino group with Boc (tert-butoxycarbonyl) to direct substitution at the methoxy position .
  • Microwave-Assisted Synthesis: Enhance reaction specificity by reducing side reactions (e.g., 20-minute reactions at 100°C vs. 8-hour conventional heating) .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 40°C for 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Mass Fragmentation: Identify hydrolyzed products (e.g., free 2-chlorophenylacetic acid) using high-resolution MS .

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